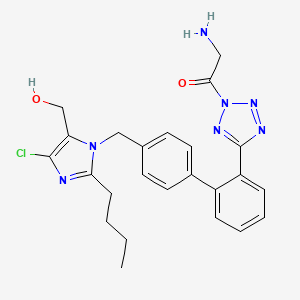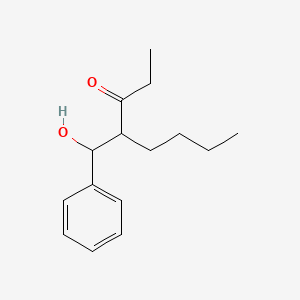![molecular formula C14H13IO3 B14247368 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- CAS No. 389087-00-7](/img/structure/B14247368.png)
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- typically involves the iodination of a benzopyran derivative followed by the introduction of the 3-methyl-2-butenyl group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent alkylation with 3-methyl-2-butenyl bromide in the presence of a base like potassium carbonate completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to alter the double bonds in the 3-methyl-2-butenyl group.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Deiodinated or hydrogenated derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the 3-methyl-2-butenyl group may enhance its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: A methylated derivative with different biological activities.
2H-1-Benzopyran-2-one, 7-methoxy-: A methoxylated derivative known for its distinct chemical properties.
Coumarin: The parent compound of benzopyran derivatives, widely studied for its diverse applications.
Uniqueness
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of both an iodine atom and a 3-methyl-2-butenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
389087-00-7 |
|---|---|
Fórmula molecular |
C14H13IO3 |
Peso molecular |
356.15 g/mol |
Nombre IUPAC |
8-iodo-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H13IO3/c1-9(2)7-8-17-11-5-3-10-4-6-12(16)18-14(10)13(11)15/h3-7H,8H2,1-2H3 |
Clave InChI |
AQJIWMQFKSREFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


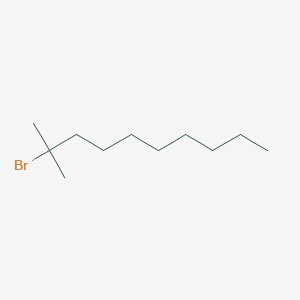

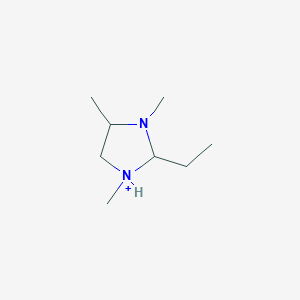
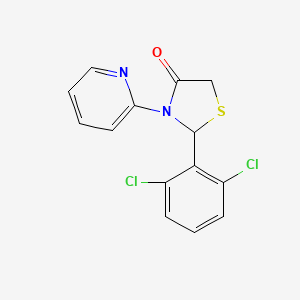
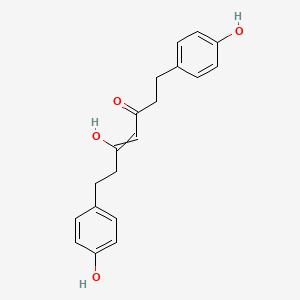
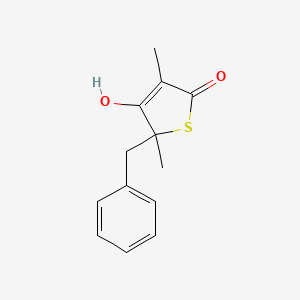
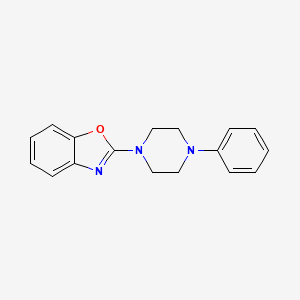
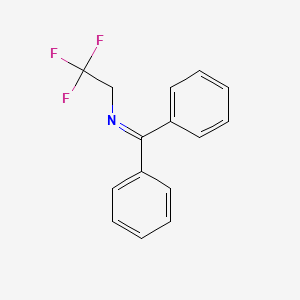
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
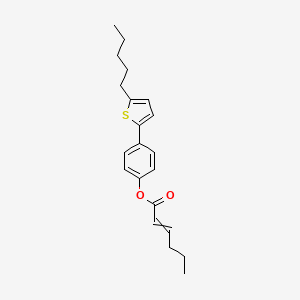
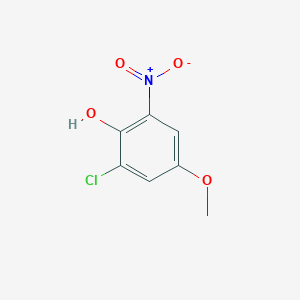
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
